1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil is a synthetic compound that belongs to the class of uracil derivatives, which are significant in medicinal chemistry due to their biological activity. This compound features a unique substitution pattern that may enhance its pharmacological properties. The structure includes a difluorobenzyl group at the first position and a bromo and methyl group at the fifth and sixth positions, respectively.
This compound has been studied for its potential applications in drug development, particularly in targeting various biological pathways. The synthesis and characterization of this compound have been documented in several scientific studies and patents, indicating its relevance in pharmaceutical research.
1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil can be classified as:
The synthesis of 1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil involves several steps that utilize various reagents and catalysts to achieve the desired product.
The reaction conditions often involve:
1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil can undergo various chemical reactions typical of uracil derivatives:
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atoms and the bromine atom's leaving group ability, which can facilitate various synthetic transformations.
The mechanism of action for 1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil is not fully elucidated but is hypothesized to involve:
Studies have indicated that modifications at the uracil ring can significantly alter binding affinities and biological activities, suggesting a nuanced mechanism dependent on structural variations.
Relevant data from studies indicate that physical properties such as melting point and solubility can vary based on purity and specific synthetic routes used.
1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil has potential applications in:
Halogen-substituted pyrimidines constitute a privileged pharmacophore class in medicinal chemistry due to their capacity for specific molecular interactions and tunable electronic properties. The bromine atom at the 5-position of uracil derivatives serves as an electron-withdrawing group that significantly influences the compound's electron distribution, enhancing hydrogen bonding capabilities and creating a synthetic handle for further functionalization via cross-coupling reactions. Simultaneously, the methyl group at the 6-position contributes steric bulk and lipophilicity, parameters crucial for membrane penetration and bioavailability. These substitutions collectively modify the uracil ring's acidity, evidenced by the pKa value of 7.83 ± 0.10 predicted for 5-bromo-6-methyluracil, which subsequently influences its ionization state under physiological conditions and its capacity for ionic interactions with biological targets [1] [5].
The strategic placement of halogens on pyrimidine scaffolds enables key intermolecular interactions with biological targets. Bromine's polarizability facilitates halogen bonding—a directional interaction where bromine acts as an electrophile with carbonyl oxygen atoms or other electron donors in target proteins. This interaction often enhances binding affinity and selectivity beyond what can be achieved through hydrogen bonding alone. Additionally, the bromine atom creates a synthetic vector for structural diversification through transition metal-catalyzed coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling efficient exploration of structure-activity relationships during lead optimization campaigns. The crystalline nature of these compounds, evidenced by the melting point range of 269-271°C for 5-bromo-6-methyluracil, further indicates their structural stability and suitability for detailed crystallographic studies to inform drug design [1].
Table 1: Key Physicochemical Properties of Halogenated Pyrimidine Building Blocks
Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Biological Impacts |
---|---|---|---|---|
5-Bromo-6-methyluracil | 5-Br, 6-CH₃ | 205.01 | 269-271 | Enhanced halogen bonding, optimized lipophilicity |
6-Amino-5-bromo-1-methyluracil | 5-Br, 6-NH₂, 1-CH₃ | 220.02 | Not reported | Increased hydrogen bonding capacity |
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | Bromo-methyl fused system | 211.06 | Not reported | Expanded π-system for stacking interactions |
The biological significance of halogenated pyrimidines extends to their role as key intermediates in synthesizing complex therapeutic agents. For instance, 6-amino-5-bromo-1-methyluracil (CAS 14094-37-2) demonstrates how bromine substitution enables further molecular elaboration while the amino group introduces hydrogen bonding potential [6]. Similarly, 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 958358-00-4) represents a fused heterocyclic system where the bromomethyl motif maintains its utility for coupling reactions in more complex architectures [8]. These structural features collectively contribute to enhanced target engagement profiles in drug candidates targeting enzymes, receptors, and nucleic acids, validating the strategic incorporation of halogen atoms in medicinal chemistry.
The development of nonpeptide GnRH receptor antagonists represents a landmark achievement in overcoming the pharmacological limitations of peptide-based therapeutics, particularly regarding oral bioavailability and duration of action. Early peptide GnRH antagonists faced challenges including poor absorption, rapid clearance, and tendency to induce histamine release. The structural evolution toward nonpeptide frameworks centered on heterocyclic cores capable of mimicking the spatial orientation of key peptide residues while conferring improved metabolic stability. Thieno[2,3-d]pyrimidine-2,4-dione derivatives emerged as particularly promising scaffolds, with compound 1 (sufugolix) demonstrating significant oral activity but suboptimal cytochrome P450 (CYP) inhibition profiles [2].
The critical breakthrough came through strategic modifications at the 5- and 3-positions of the thienopyrimidinedione ring, informed by computational modeling of the GnRH receptor binding pocket. Introduction of (dimethylamino)methyl at position 5 significantly reduced CYP inhibition while maintaining potency, attributed to the basic amine's disruption of heme iron coordination. Simultaneously, the incorporation of 6-methoxypyridazin-3-yl at position 3 enhanced hydrogen bonding networks with receptor residues. These modifications culminated in TAK-385 (relugolix), which features 1-(2,6-difluorobenzyl) substitution analogous to the structural motifs in 1-(2,6-difluorobenzyl)-5-bromo-6-methyluracil [2].
The bromo-methyluracil component serves as a critical intermediate in constructing such advanced antagonists. The uracil ring provides a planar, hydrogen-bonding proficient platform that mimics peptide backbone interactions, while the bromine atom enables precise structural diversification through cross-coupling chemistry. This synthetic versatility allows medicinal chemists to systematically explore steric and electronic effects at this molecular position. The methyl group adjacent to bromine contributes beneficial lipophilicity (logP ~2.43 as calculated for analogous brominated heterocycles), facilitating membrane permeation necessary for oral bioavailability [8]. These design principles transformed GnRH antagonist development, with TAK-385 achieving sustained suppression of luteinizing hormone levels in primates for over 24 hours following a single 3 mg/kg oral dose—a therapeutic milestone unattainable with earlier peptide antagonists [2].
The 2,6-difluorobenzyl moiety represents a strategically optimized aromatic substitution pattern that confers distinct advantages in drug-receptor interactions while maintaining favorable physicochemical properties. The fluorine atoms, with their high electronegativity and small atomic radius, create a strong electron-deficient aromatic system that engages in dipole-dipole interactions, hydrogen bonding (through fluorine's lone pairs), and orthogonal multipolar interactions with target proteins. Specifically, the 2,6-difluoro configuration prevents metabolic oxidation at these positions while maintaining planarity essential for π-stacking interactions. This substitution pattern enhances binding affinity for hydrophobic pockets in proteins, as demonstrated in the GnRH antagonist TAK-385 where the difluorobenzyl group contributed significantly to receptor occupancy [2].
Concurrently, the bromo substituent at the 5-position of the uracil ring serves multiple roles: as a moderately lipophilic group (contributing +0.94 to logP), as a hydrogen bond acceptor due to its polarizability, and as a versatile synthetic handle for further structural elaboration. Bromine's polarizability facilitates halogen bonding—a directional interaction where bromine acts as a Lewis acid with carbonyl oxygen atoms or other electron donors in biological targets. This interaction typically contributes 1-2 kcal/mol to binding energy, significantly enhancing ligand-receptor affinity. The bromine atom also influences the uracil ring's electron distribution, lowering the pKa of the N3-H proton to approximately 7.83, which may facilitate ionization under physiological conditions and subsequent ionic interactions [1] [5].
Table 2: Electronic and Steric Contributions of Key Substituents in Pyrimidine-Based Therapeutics
Substituent | Electrostatic Contribution | Steric Contribution (van der Waals volume ų) | Biological Effects |
---|---|---|---|
2,6-Difluorobenzyl | Strong electron-withdrawing (σₘ = 0.34) | 66.5 | Enhanced receptor binding, metabolic stability |
5-Bromo | Moderate electron-withdrawing (σₘ = 0.44) | 26.5 | Halogen bonding, controlled lipophilicity |
6-Methyl | Electron-donating (σₘ = -0.17) | 23.8 | Increased lipophilicity, steric blockade |
Crystallographic studies of halogenated bioactive compounds reveal that the bromine atom frequently participates in short-range contacts (3.3-3.5 Å) with backbone carbonyl oxygens in target proteins, validating its role in specific molecular recognition [7]. Similarly, the methyl group at the 6-position provides strategic steric hindrance that can protect adjacent functional groups from metabolic degradation while contributing to hydrophobic enclosure in binding pockets. The methyl group's electron-donating properties (+I effect) also subtly modulate the electron density of the uracil ring, potentially influencing tautomeric equilibria and hydrogen-bonding patterns. Together, these substituents create a multifaceted interaction profile that optimizes target engagement while maintaining drug-like properties essential for pharmaceutical development, as evidenced by the clinical success of compounds incorporating these molecular features [1] [2] [7].
Table 3: Comparative Analysis of Key Pyrimidine Derivatives in Drug Discovery
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Therapeutic Application |
---|---|---|---|---|
5-Bromo-6-methyluracil | 15018-56-1 | C₅H₅BrN₂O₂ | 205.01 | Synthetic intermediate for GnRH antagonists |
6-Amino-5-bromo-1-methyluracil | 14094-37-2 | C₅H₆BrN₃O₂ | 220.02 | Nucleoside analog development |
1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil | Not specified | C₁₂H₁₀BrF₂N₂O₂ | 332.12* | Advanced intermediate in TAK-385 synthesis |
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | 958358-00-4 | C₈H₇BrN₂ | 211.06 | Protein-protein interaction inhibitor |
*Calculated molecular weight based on structural formula
Table 4: Synthetic Versatility of 5-Bromo-6-methyluracil Derivatives
Reaction Type | Reagents/Conditions | Resulting Compound | Pharmaceutical Application |
---|---|---|---|
N-Alkylation | 2,6-Difluorobenzyl halide, base | 1-(2,6-Difluorobenzyl)-5-bromo-6-methyluracil | GnRH antagonist intermediate |
Suzuki Coupling | Arylboronic acids, Pd catalysis | 5-Aryl-6-methyluracils | Kinase inhibitor development |
Buchwald-Hartwig Amination | Secondary amines, Pd catalysts | 5-Amino-6-methyluracil derivatives | CNS-active compounds |
Reduction | Pd/C, H₂ or LiAlH₄ | 5,6-Dimethyluracil | Metabolic stability studies |
The structural synergy between the difluorobenzyl and bromo-methyluracil components creates a multifaceted pharmacophore capable of addressing complex pharmacological challenges. The bromo-methyluracil moiety serves as a hydrogen-bonding proficient platform that mimics peptide backbone interactions, while the difluorobenzyl group provides targeted hydrophobicity essential for binding pocket occupancy. This strategic combination enables precise optimization of drug-target residence time and selectivity profiles—critical factors in developing therapeutics for hormone-dependent conditions where sustained receptor blockade is desirable [2] [7]. The crystalline nature of these compounds, evidenced by detailed crystallographic analyses, further facilitates structure-based drug design by providing high-resolution molecular interaction maps [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9